Sulfonium, perchlorate
CAS No.: 29898-80-4
Cat. No.: VC14103494
Molecular Formula: C8H11ClO4S
Molecular Weight: 238.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29898-80-4 |
|---|---|
| Molecular Formula | C8H11ClO4S |
| Molecular Weight | 238.69 g/mol |
| IUPAC Name | dimethyl(phenyl)sulfanium;perchlorate |
| Standard InChI | InChI=1S/C8H11S.ClHO4/c1-9(2)8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
| Standard InChI Key | OQIVQORXNHKDRL-UHFFFAOYSA-M |
| Canonical SMILES | C[S+](C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Identity and Structural Diversity
Sulfonium perchlorates are defined by the general formula [R₃S]⁺[ClO₄]⁻, where R represents organic substituents. Variations in R groups lead to distinct physicochemical properties and reactivity profiles. Key examples include:
Dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)sulfonium Perchlorate
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Molecular Weight: 311.74 g/mol
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Structure: Features a propargyl chain linked to a pyrrolidinone ring and dimethylsulfonium group .
Dimethyl(phenyl)sulfanium Perchlorate
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Molecular Formula: C₈H₁₁ClO₄S
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Molecular Weight: 238.69 g/mol
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Structure: Aromatic phenyl group bonded to dimethylsulfonium.
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CAS Registry: 29898-80-4.
Table 1: Comparative Analysis of Sulfonium Perchlorates
Synthesis and Reactivity
Sulfonium perchlorates are synthesized via alkylation or arylation of sulfides followed by anion exchange with perchloric acid. Recent advancements include:
Photochemical Alkylation
Aryl sulfonium salts undergo site-selective C─H functionalization under UV light, enabling the synthesis of complex architectures like gem-difluoroallylated derivatives . For example, flurbiprofen derivatives were modified via photochemical defluorinative coupling, achieving yields >85% .
Corey–Chaykovsky Reaction
Bis(sulfonium ylides) react with dialdehydes to form poly(phenylenevinylene oxide)s (PPVOs), as demonstrated in the synthesis of epoxy-containing polymers . This method avoids thiols, reducing malodorous byproducts .
Deuterium Labeling
Applications in Industrial and Environmental Contexts
Inhibition of Sulfidogenesis in Oil Reservoirs
Perchlorate (ClO₄⁻) inhibits sulfate-reducing microorganisms (SRM) in oil reservoirs, mitigating hydrogen sulfide (H₂S) production. Studies show perchlorate is 2–3× more potent than nitrate, with an IC₅₀ of 4.85 mM vs. 10.92 mM for nitrate . Mixed perchlorate-nitrate treatments exhibit additive effects, though antagonism occurs at higher concentrations (FICI = 1.9–2.5) .
Chiral Chromatography
Sulfonium perchlorates serve as intermediates in the enantioselective synthesis of marine natural products. For instance, marinoepoxides were resolved using CHIRAL ART columns, achieving baseline separation (α = 1.2–1.5) with dimethyl carbonate as a green mobile phase .
Pharmaceutical Derivatives
Deuterated sulfonium salts enhance drug metabolic stability. A 7-(d₂-ethoxy)flavone derivative exhibited a deuterium kinetic isotope effect (KIE) of 2.1, prolonging half-life in liver microsomes .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral sulfonium salts (e.g., (+)-ethylmethyl-α-methoxy-β-styrylsulfonium perchlorate) enable enantioselective vinylation, though racemization remains a challenge (krac = 1.2×10⁻⁵ s⁻¹ at 25°C) .
Green Chemistry Innovations
Supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases reduces solvent waste in purifying sulfonium intermediates .
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